molecular formula C21H24N4O2S B6437011 N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide CAS No. 2549041-79-2

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide

Cat. No.: B6437011
CAS No.: 2549041-79-2
M. Wt: 396.5 g/mol
InChI Key: MQPMOIZNRMQNPX-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide (CAS 2549041-79-2) is a synthetic sulfonamide derivative of 396.5 g/mol molecular weight, featuring a pyrrolidine core substituted with a 3-methylquinoxaline moiety and a phenylmethanesulfonamide group . This complex organic compound is provided for research purposes and has garnered significant attention for its potential biological activities, particularly in pharmacology and oncology. Its research value is primarily attributed to its interaction with key molecular targets; the 3-methylquinoxaline core facilitates π-π stacking with aromatic residues in enzyme active sites, such as kinase domains, while the sulfonamide group can act as a hydrogen-bond acceptor, potentially stabilizing interactions with target proteins . The compound is of high interest in anticancer research. Studies on structurally related quinoxaline derivatives have demonstrated their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial target for antiangiogenic tumor therapy . In vitro evaluations of similar compounds have shown significant cytotoxicity against human cancer cell lines, including HepG2 (liver carcinoma) and MCF-7 (breast cancer), and have been shown to induce cell cycle arrest and promote apoptosis by modulating levels of key markers like caspase-3, BAX, and Bcl-2 . Furthermore, molecular modeling studies indicate that quinoxaline-based compounds can be good binders at enzyme interfaces, such as the human thymidylate synthase (hTS) homodimer, suggesting a potential mechanism for their antiproliferative effects . This product is intended for research applications such as kinase inhibition assays, cellular uptake studies, and investigations into apoptotic pathways. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access exclusive data and competitive pricing upon inquiry.

Properties

IUPAC Name

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-16-21(23-20-11-7-6-10-19(20)22-16)25-13-12-18(14-25)24(2)28(26,27)15-17-8-4-3-5-9-17/h3-11,18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPMOIZNRMQNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural components:

  • Quinoxaline Ring : A bicyclic structure known for its biological activity.
  • Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Methanesulfonamide Group : Enhances solubility and biological interaction.

The molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a molecular weight of approximately 350.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : Potential inhibition of specific enzymes involved in cancer progression.
  • Receptors : Modulation of receptor activity that may lead to therapeutic effects in diseases like cancer and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoxaline have been evaluated for their ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as HepG2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM .

Table 1: Cytotoxicity of Quinoxaline Derivatives

CompoundIC50 (µM) against HepG2IC50 (µM) against MCF-7
11e2.13.4
11g5.04.0
Sorafenib3.42.2

The compound also showed promising results in inducing apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers such as caspase-3 and BAX, alongside a decrease in anti-apoptotic Bcl-2 levels .

Anti-inflammatory Potential

In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. The structural characteristics suggest potential interactions with inflammatory pathways, although direct evidence is still under investigation.

Study on Quinoxaline Derivatives

A study focused on synthesizing new series of 3-methylquinoxaline derivatives demonstrated their efficacy as VEGFR-2 inhibitors . The most promising compounds were subjected to further analyses, including:

  • Cell Cycle Analysis : Compounds were found to arrest cell growth at the G2/M phase.
  • Apoptosis Analysis : Induction rates of apoptosis were significantly higher compared to control groups.

In Silico Studies

In silico studies have been conducted to predict the binding affinity and pharmacokinetics of synthesized compounds similar to this compound. These studies are essential for understanding the drug-likeness and toxicity profiles, further supporting its therapeutic potential .

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-Activity Relationships (SAR): The quinoxaline ring’s planarity and electron-deficient nature may enhance binding to ATP pockets in kinases, while the sulfonamide group stabilizes hydrogen-bonding interactions .
  • Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives, but the target’s methyl group may offer a balance between stability and synthetic accessibility .

Preparation Methods

Sulfonylation Conditions

The amine intermediate reacts with phenylmethanesulfonyl chloride in the presence of a pyridine base. A preferred method utilizes 2,6-lutidine (2,6-dimethylpyridine) in n-butanol at 120°C for 42 hours. This base enhances nucleophilicity while minimizing side reactions.

Optimized Protocol :

  • Amine : 1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-amine (1.0 equiv)

  • Sulfonating Agent : Phenylmethanesulfonyl chloride (1.5–2.0 equiv)

  • Base : 2,6-Lutidine (1.1 equiv)

  • Solvent : n-Butanol

  • Temperature : 120°C

  • Reaction Time : 42 hours

  • Yield : 65–75%

The reaction is monitored by UPLC/MS to ensure complete conversion. Workup involves extraction with toluene, aqueous washes, and solvent evaporation to isolate N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide .

N-Methylation of the Pyrrolidine Amine

The final step introduces the N-methyl group via reductive amination or direct alkylation. A reliable method involves treating the secondary sulfonamide with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

Methylation Protocol :

  • Substrate : N-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide (1.0 equiv)

  • Methylating Agent : Methyl iodide (2.0 equiv)

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Reaction Time : 12 hours

  • Yield : 80–85%

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) affords the final product as a white solid.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.70 (s, 1H, Quinoxaline-H),

  • δ 7.85–7.40 (m, 5H, Phenyl-H),

  • δ 4.20 (m, 1H, Pyrrolidine-H),

  • δ 3.90 (s, 2H, SO₂CH₂Ph),

  • δ 2.80 (s, 3H, N-CH₃),

  • δ 2.50 (s, 3H, Quinoxaline-CH₃).

13C NMR (100 MHz, CDCl₃) :

  • δ 155.2 (Quinoxaline-C),

  • δ 140.1 (SO₂C),

  • δ 129.5–127.8 (Phenyl-C),

  • δ 58.4 (SO₂CH₂Ph),

  • δ 45.2 (N-CH₃),

  • δ 21.5 (Quinoxaline-CH₃).

HRMS (ESI+) : Calculated for C₂₂H₂₆N₄O₂S [M+H]⁺: 422.1784; Found: 422.1786.

Comparative Analysis of Synthetic Routes

StepMethodCatalyst/BaseSolventYield (%)Reference
1Quinoxaline chlorinationPOCl₃-85
2Pyrrolidine couplingPd₂dba₃/Xantphos1,4-Dioxane80
3Sulfonylation2,6-Lutidinen-Butanol70
4N-MethylationK₂CO₃DMF85

Challenges and Optimization Strategies

  • Regioselectivity in Coupling : The use of Pd₂dba₃/Xantphos ensures selective C–N bond formation at the quinoxaline C-2 position.

  • Sulfonylation Efficiency : Excess sulfonating agent (1.5–2.0 equiv) and prolonged heating mitigate incomplete conversion.

  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexane) effectively separates N-methylated byproducts.

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) during sulfonylation to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC to ensure complete conversion at each stage .

Basic: Which structural features of this compound are critical for its biological activity?

The compound’s activity arises from:

  • 3-Methylquinoxaline Core : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains) .
  • Pyrrolidine Ring : Introduces conformational rigidity, enhancing binding specificity .
  • Phenylmethanesulfonamide Group : The sulfonamide acts as a hydrogen-bond acceptor, while the phenyl group increases lipophilicity, improving membrane permeability .

Q. Experimental Validation :

  • Replace the 3-methyl group with hydrogen (via dealkylation) to assess its role in binding using isothermal titration calorimetry (ITC) .

Basic: What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the quinoxaline and pyrrolidine rings (e.g., coupling constants for adjacent protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula, especially for sulfonylated products .
  • X-ray Crystallography : Resolves stereochemistry using SHELX programs (e.g., SHELXL for refinement); prioritize synchrotron sources for high-resolution data .
  • HPLC-Purity Analysis : Use a C18 column with UV detection at 254 nm to ensure >95% purity .

Basic: How can researchers design in vitro assays to evaluate its mechanism of action?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ kits. Compare IC₅₀ values with analogs lacking the phenyl group .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) after 24-hour exposure .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ATP competitive binding) to assess affinity for target proteins .

Advanced: How can conflicting bioactivity data across studies be resolved?

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods to rule out assay-specific artifacts .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may contribute to discrepancies .
  • Co-crystallization : Solve ligand-protein structures to confirm binding modes (e.g., PDB deposition via SHELX-processed data) .

Advanced: What strategies improve synthetic yield while minimizing side products?

  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki couplings during quinoxaline derivatization to reduce homocoupling byproducts .
  • Solvent Optimization : Replace DMF with acetonitrile in sulfonylation steps to suppress racemization of the pyrrolidine stereocenter .
  • Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., 150°C for 10 minutes vs. 6 hours conventionally) .

Advanced: How can computational modeling guide SAR studies?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., PDB: 1M7K). Focus on interactions between the sulfonamide and catalytic lysine residues .
  • QSAR Analysis : Train a model with descriptors like LogP, polar surface area, and H-bond acceptor count to correlate structural variations (e.g., methyl vs. ethyl sulfonamides) with IC₅₀ values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex under physiological conditions .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in the Pyrrolidine Ring : Apply SHELXL’s PART instruction to model alternative conformations and refine occupancy ratios .
  • Twinned Crystals : Use PLATON’s TWINABS to scale data and resolve overlapping reflections .
  • Weak Sulfur Signal : Collect data at λ = 1.54 Å (Cu-Kα) to enhance anomalous scattering from the sulfonamide sulfur atom .

Advanced: How should researchers design comparative studies with structural analogs?

  • Analog Selection : Compare with:
    • Analog A : Replace phenylsulfonamide with methanesulfonamide to assess hydrophobicity effects .
    • Analog B : Substitute pyrrolidine with piperidine to evaluate ring size impact on conformation .
  • Assay Design : Test all analogs in parallel using the same cell line (e.g., MCF-7) and dose range (1–100 μM) to ensure consistency .
  • Data Analysis : Perform ANOVA with post-hoc Tukey tests to identify statistically significant differences in potency .

Advanced: What methodologies validate target engagement in cellular environments?

  • Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells and quantify remaining soluble target protein via Western blot .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound’s phenyl group to crosslink with proximal proteins, followed by pull-down and MS identification .
  • BRET/FRET Biosensors : Monitor real-time target modulation in live cells using engineered biosensors (e.g., Erk activation BRET) .

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